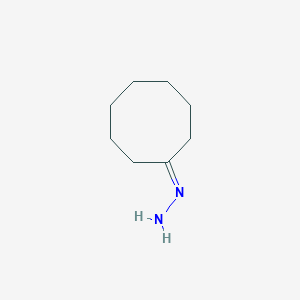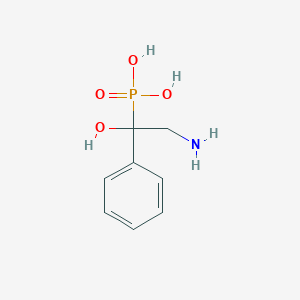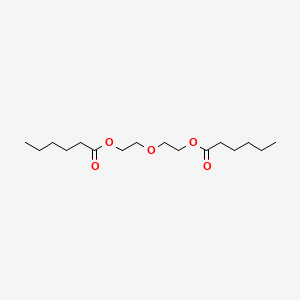![molecular formula C11H16 B14671912 6,7-Dimethylidenebicyclo[3.2.2]nonane CAS No. 36439-81-3](/img/structure/B14671912.png)
6,7-Dimethylidenebicyclo[3.2.2]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethylidenebicyclo[322]nonane is a bicyclic hydrocarbon with a unique structure characterized by two double bonds at the 6 and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethylidenebicyclo[3.2.2]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of cycloheptatriene to cycloheptadiene, followed by a series of reactions to form the bicyclic structure . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial reactors, and employing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethylidenebicyclo[3.2.2]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can lead to the formation of saturated derivatives.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperature controls.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation might yield ketones or alcohols, while reduction could produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
6,7-Dimethylidenebicyclo[3.2.2]nonane has several scientific research applications:
Biology: Its derivatives are explored for potential biological activities, including anticancer properties.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug design and development.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethylidenebicyclo[3.2.2]nonane involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the nature of the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonane: Known for its use in asymmetric catalysis and anticancer research.
3-Azabicyclo[3.2.2]nonane: Explored for its antiprotozoal activities.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Noted for its unique conformational properties.
Uniqueness
6,7-Dimethylidenebicyclo[3.2.2]nonane stands out due to its specific double bond positions, which confer unique reactivity and potential for diverse applications. Its structure allows for the formation of a wide range of derivatives, making it a versatile compound in both research and industrial contexts.
Propiedades
Número CAS |
36439-81-3 |
|---|---|
Fórmula molecular |
C11H16 |
Peso molecular |
148.24 g/mol |
Nombre IUPAC |
6,7-dimethylidenebicyclo[3.2.2]nonane |
InChI |
InChI=1S/C11H16/c1-8-9(2)11-5-3-4-10(8)6-7-11/h10-11H,1-7H2 |
Clave InChI |
NKXHCBXNNIBMMW-UHFFFAOYSA-N |
SMILES canónico |
C=C1C2CCCC(C1=C)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)

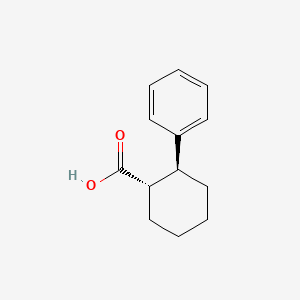
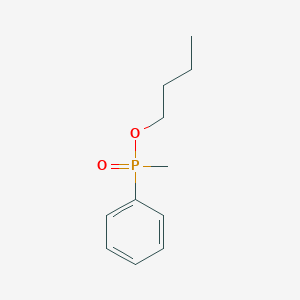
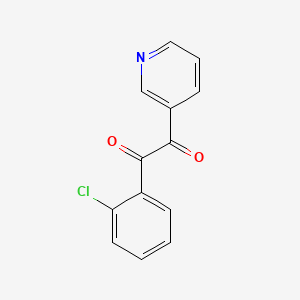


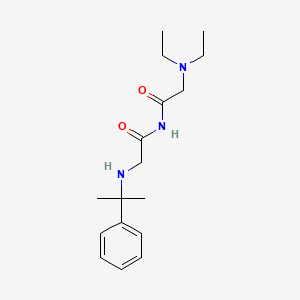
![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)
